16Beta-Hydroxy Stanozolol-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H32N2O2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(1S,2S,10S,13R,14S,16S,17R,18S)-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-16,17-diol |
InChI |
InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)8-13(19)4-5-14-15(19)6-7-20(2)16(14)9-18(24)21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15-,16-,18-,19-,20-,21-/m0/s1/i3D3 |
InChI Key |
IZGBPAAEPVNBGA-CEVLEXLYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C)C)O)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2(C)O)O)CCC4C3(CC5=C(C4)NN=C5)C |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of Stanozolol Leading to 16beta Hydroxylation
Overview of Stanozolol (B1681124) Phase I Metabolism and Hydroxylation Routes
Phase I metabolism of Stanozolol primarily involves oxidative reactions, with hydroxylation being a predominant route. nih.govdshs-koeln.deresearchgate.net This process introduces hydroxyl (-OH) groups at various positions on the Stanozolol molecule, increasing its water solubility and preparing it for subsequent conjugation reactions. In humans, the primary metabolic products excreted in urine as glucuronidated conjugates are 3´-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol. dshs-koeln.deresearchgate.netnih.gov Dihydroxylated metabolites have also been identified, indicating that the Stanozolol molecule can undergo hydroxylation at multiple sites. nih.gov The liver is the principal site for these metabolic transformations, where a variety of enzymes catalyze these reactions. nih.gov
The positions at which hydroxylation occurs are diverse, leading to a range of metabolites. Research has identified several key sites of hydroxylation on the Stanozolol steroid nucleus, including the 3'-, 4β-, and 16- positions. dshs-koeln.deresearchgate.net The formation of these various hydroxylated metabolites highlights the complexity of Stanozolol's metabolic fate.
Enzymatic Systems Involved in 16-Beta-Hydroxylation
The biotransformation of Stanozolol, particularly its hydroxylation, is orchestrated by specific enzymatic systems within the liver.
Cytochrome P450 Isoform Involvement
The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the Phase I metabolism of a vast array of xenobiotics, including steroids. nih.gov While the specific human CYP isoforms directly responsible for the 16-beta-hydroxylation of Stanozolol are not definitively identified in the available research, the CYP2C family of enzymes is known to be involved in steroid metabolism. nih.gov For instance, CYP2C9, a prominent member of this family, has been shown to be involved in the metabolism of various drugs. nih.gov However, direct evidence specifically linking CYP2C8-related enzymes to the 16-beta-hydroxylation of Stanozolol is not clearly established in the scientific literature. Further research is needed to elucidate the precise roles of individual CYP isoforms in this specific metabolic reaction.
Conjugation Pathways of 16-Beta-Hydroxy Stanozolol
Following its formation through hydroxylation, 16-beta-hydroxy stanozolol undergoes Phase II metabolism, primarily through conjugation reactions. This process further increases the water solubility of the metabolite, preparing it for efficient elimination from the body.
Glucuronidation Mechanisms
The principal conjugation pathway for hydroxylated metabolites of Stanozolol, including 16-beta-hydroxy stanozolol, is glucuronidation. dshs-koeln.deresearchgate.net This reaction involves the covalent attachment of a glucuronic acid moiety to the hydroxyl group of the metabolite. The process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). solvobiotech.comcriver.com These enzymes are primarily located in the liver and facilitate the transfer of glucuronic acid from the co-substrate, uridine diphosphate glucuronic acid (UDPGA), to the acceptor molecule. solvobiotech.com
The resulting glucuronide conjugate of 16-beta-hydroxy stanozolol is a highly water-soluble compound that can be readily excreted in the urine. dshs-koeln.de While the general mechanism of glucuronidation is well-understood, the specific UGT isoforms responsible for the conjugation of 16-beta-hydroxy stanozolol have not been definitively identified in the reviewed literature. The UGT superfamily is composed of several isoforms with varying substrate specificities, and it is likely that one or more of these are involved in the glucuronidation of Stanozolol metabolites. criver.comnih.gov
Sulfation Pathways
Following Phase I hydroxylation, stanozolol and its metabolites can undergo Phase II conjugation reactions, such as sulfation and glucuronidation, to increase their water solubility and facilitate renal clearance. researchgate.netnih.govmadbarn.com In equine models, extensive Phase II metabolism in the form of both sulfate (B86663) and beta-glucuronide conjugation has been observed. researchgate.netnih.govmadbarn.com Research has indicated that the specific type of conjugation can be metabolite-dependent. For instance, studies on the urine of horses have suggested that while stanozolol and its 15-hydroxylated metabolites are predominantly conjugated with glucuronic acid, the 16α/β-hydroxylated metabolites, including 16β-hydroxystanozolol, primarily bind with sulfuric acid. researchgate.net This indicates that sulfation is a significant pathway for the elimination of 16β-hydroxystanozolol.
Comparative Metabolic Profiles Across Research Models
The metabolism of stanozolol, including the formation of 16β-hydroxystanozolol, has been investigated in various research models to understand its biotransformation across different biological systems. These studies are crucial for identifying key metabolites for detection purposes.
In Vitro Metabolic Studies (e.g., Microsomes, S9 Fractions)
In vitro models, such as liver microsomes and S9 fractions, are valuable tools for studying drug metabolism as they contain many of the enzymes responsible for biotransformation.
Equine Liver Microsomes and S9 Fractions : Studies using equine liver microsomes and S9 fractions have demonstrated their effectiveness in replicating the in vivo metabolism of stanozolol. nih.gov These in vitro systems were able to generate the major Phase I metabolites, including hydroxylated forms of stanozolol, that are found in urine samples from horses administered the steroid. nih.gov Further investigation using chemical enzyme inhibitors suggested that an enzyme related to the cytochrome P450 isoform CYP2C8 may be responsible for the production of 16-hydroxy-stanozolol metabolites in horses. nih.gov
Rat Liver S9 Fractions : In vitro studies with liver S9 fractions from polychlorinated biphenyl-induced rats have also been conducted. While this particular study focused on the formation of 3'-hydroxystanozolol (B1257409), it confirmed that the hydroxylation of stanozolol is catalyzed by cytochrome P450 enzymes.
Human Liver S9 Fractions : More recent research compared the metabolic activity of human liver S9 fractions (HL-S9) with human seminal vesicle S9 fractions (SV-S9). mdpi.comdshs-koeln.denih.gov While minor metabolic transformations were observed for other compounds in SV-S9, no metabolites of stanozolol were detected, suggesting a limited role of this tissue in its biotransformation. dshs-koeln.denih.gov In contrast, HL-S9 fractions are well-established to produce a range of stanozolol metabolites.
| In Vitro Model | Species | Key Findings Related to Stanozolol Metabolism |
| Liver Microsomes and S9 Fractions | Equine | Generated major Phase I metabolites observed in vivo; suggested involvement of a CYP2C8-like enzyme in 16-hydroxylation. nih.gov |
| Liver S9 Fraction | Rat | Confirmed cytochrome P450-catalyzed hydroxylation of stanozolol. |
| Liver S9 Fraction | Human | Used as a control to demonstrate the metabolic capability for xenobiotics. mdpi.comdshs-koeln.denih.gov |
| Seminal Vesicle S9 Fraction | Human | No metabolites of stanozolol were detected, indicating low metabolic capacity in this tissue. dshs-koeln.denih.gov |
In Vivo Animal Model Studies (e.g., Bovine, Equine, Rat)
In vivo studies in animal models provide a comprehensive understanding of the metabolic fate of stanozolol in a complete biological system.
Bovine : In cattle, 16β-hydroxystanozolol has been identified as the major metabolite of stanozolol. researchgate.net Studies involving the intramuscular administration of stanozolol to veal calves have consistently shown the presence of 16β-hydroxystanozolol in their excreta. nih.gov Depending on the route of administration, other dihydroxylated metabolites have also been detected in bovine samples. researchgate.net
Equine : Similar to bovine models, 16β-hydroxystanozolol is a major urinary metabolite of stanozolol in horses following intramuscular injection. researchgate.net The primary Phase I biotransformations in this species are hydroxylation at the C16 position and at least one other site on the molecule. researchgate.netnih.govmadbarn.com
Rat : In rats, stanozolol undergoes extensive metabolism, and its metabolites have been detected in various biological matrices. A study using liquid chromatography-mass spectrometry detected stanozolol and its metabolites, including 16-β-hydroxystanozolol, in the livers of rats that had been administered the compound. spandidos-publications.com Another study developed methods to detect stanozolol and 3'-hydroxystanozolol in rat hair, urine, and serum, providing insights into the distribution of the parent drug and one of its major metabolites. researchgate.net Research has also examined the effects of stanozolol on protein metabolism and growth in rats, indicating its biological activity in this model. nih.govbioscientifica.com
| Animal Model | Key Stanozolol Metabolites Identified | Primary Tissues/Excreta Analyzed |
| Bovine | 16β-hydroxystanozolol (major), dihydroxy metabolites. researchgate.netnih.gov | Urine, Feces. nih.gov |
| Equine | 16β-hydroxystanozolol (major), other monohydroxylated metabolites. researchgate.netnih.govmadbarn.comresearchgate.net | Urine. researchgate.netnih.govmadbarn.com |
| Rat | 16-β-hydroxystanozolol , 3'-hydroxystanozolol. spandidos-publications.comresearchgate.net | Liver, Hair, Urine, Serum. spandidos-publications.comresearchgate.net |
Chemical Synthesis and Deuterium Incorporation of 16beta Hydroxy Stanozolol D3
Synthetic Methodologies for 16Beta-Hydroxylated Stanozolol (B1681124) Analogs
The introduction of a hydroxyl group at the 16β position of the stanozolol steroid core is a key synthetic challenge. Traditional chemical synthesis routes can be complex and may lack the high stereoselectivity required. As an alternative, microbial hydroxylation has emerged as a powerful tool for the synthesis of steroid metabolites. Certain microorganisms possess cytochrome P450 enzymes that can catalyze the specific hydroxylation of steroid substrates at positions that are difficult to access through conventional chemical means. For instance, some bacterial P450s have been shown to be capable of catalyzing the 16β-hydroxylation of various steroid molecules. This biocatalytic approach often offers high regio- and stereoselectivity, providing an efficient route to 16β-hydroxylated steroid precursors.
Another approach involves the chemical modification of a pre-existing steroid with a 16β-hydroxyl group. However, the synthesis of stanozolol itself involves the construction of the pyrazole (B372694) ring fused to the A-ring of the steroid nucleus. This is typically achieved by reacting a 3-keto-2-formyl steroid derivative with hydrazine. Therefore, the 16β-hydroxylation is often performed on a suitable steroid intermediate before the formation of the pyrazole ring.
Strategies for Deuterium (B1214612) Labeling (d3) during Synthesis
The introduction of a trideuteromethyl (d3) group is a critical step in the synthesis of 16beta-hydroxy stanozolol-d3 (B11938445). This labeling provides a distinct mass shift in mass spectrometric analysis, allowing it to be easily distinguished from the unlabeled analyte.
For 16beta-hydroxy stanozolol-d3, the deuterium atoms are specifically incorporated into the methyl group at the 17α position. A common and effective method for achieving this is through the use of a deuterated Grignard reagent. The synthesis typically starts with a 17-keto steroid precursor. This precursor is then reacted with trideuteromethyl-magnesium iodide (CD3MgI). The Grignard reagent attacks the carbonyl carbon at the 17-position, resulting in the formation of a 17α-trideuteromethyl-17β-hydroxy steroid. This reaction provides a high degree of positional specificity for the deuterium label.
The synthesis of isotopically labeled metabolites presents several challenges. One of the primary difficulties is achieving high isotopic purity, meaning that the final product should contain a very high percentage of the desired deuterated isotopologue and minimal amounts of unlabeled or partially labeled molecules. The multi-step nature of the synthesis can lead to isotopic dilution if not carefully controlled.
Another challenge lies in the potential for isotopic scrambling or exchange of deuterium atoms during subsequent reaction steps. The stability of the deuterium label at its specific position is crucial for its function as an internal standard. Advances in synthetic methodologies, including the use of highly specific catalysts and milder reaction conditions, have helped to overcome some of these challenges. Furthermore, the development of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential for isolating the labeled metabolite with the required purity.
Isotopic Purity and Chemical Characterization of Synthesized Deuterated Standards
The quality of a deuterated standard is paramount for its use in quantitative analysis. Therefore, rigorous characterization is necessary to confirm its chemical identity, purity, and isotopic enrichment.
High-resolution mass spectrometry (HRMS) is a key technique used to determine the isotopic purity of this compound. By analyzing the mass-to-charge ratio with high accuracy, it is possible to resolve the peaks corresponding to the d3-labeled compound and any residual unlabeled (d0) or partially labeled (d1, d2) species. The relative intensities of these peaks are used to calculate the percentage of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is employed to confirm the chemical structure of the synthesized compound and the specific location of the deuterium atoms. The absence of proton signals at the labeled methyl group in the 1H NMR spectrum and the characteristic splitting pattern in the 13C NMR spectrum provide definitive evidence of successful and positionally specific deuteration.
The following table summarizes the key characterization data for this compound:
| Parameter | Value/Technique | Purpose |
| Molecular Formula | C21H29D3N2O2 | Confirms the elemental composition. |
| Molecular Weight | 347.51 g/mol | Provides the mass of the deuterated molecule. |
| Isotopic Purity | >98% (typically) | Ensures minimal interference from unlabeled species. |
| Chemical Purity | >98% (typically) | Guarantees the absence of other chemical impurities. |
| Mass Spectrometry | LC-MS/MS | To confirm molecular weight and fragmentation pattern. |
| NMR Spectroscopy | 1H NMR, 13C NMR | To confirm chemical structure and position of deuterium labels. |
Role in the Development of Reference Materials for Chemical Analysis
Deuterated standards like this compound are indispensable for the development and validation of robust analytical methods, particularly in the field of anti-doping. nih.gov These standards serve as internal standards in quantitative assays using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
The use of a deuterated internal standard offers several advantages:
Correction for Matrix Effects: Biological samples like urine are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer. Since the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences similar matrix effects, allowing for accurate correction.
Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, variations in sample preparation, injection volume, and instrument response can be compensated for, leading to more precise and accurate quantification. nih.govdshs-koeln.de
Method Validation: Deuterated standards are crucial for validating analytical methods by assessing parameters such as recovery, linearity, and limits of detection and quantification. nih.gov
The availability of well-characterized reference materials like this compound is essential for ensuring the reliability and comparability of results between different laboratories, which is a cornerstone of effective anti-doping programs worldwide. dshs-koeln.de
Advanced Analytical Methodologies for the Detection and Quantification of 16beta Hydroxy Stanozolol D3
Sample Preparation Techniques for Complex Biological Matrices
Effective sample preparation is a crucial first step to isolate 16Beta-Hydroxy Stanozolol-d3 (B11938445) from interfering substances present in biological samples, thereby enhancing detection sensitivity and accuracy. nih.gov
Enzymatic Hydrolysis for Conjugate Cleavage
In biological systems, stanozolol (B1681124) and its metabolites, including 16-hydroxy stanozolol, are often excreted as glucuronide or sulfate (B86663) conjugates. nih.govresearchgate.netdshs-koeln.de To analyze the total concentration of these metabolites, a cleavage of these conjugates is necessary to release the free form of the analyte. nih.gov Enzymatic hydrolysis is the standard procedure for this purpose. nih.govnih.govresearchgate.net
The process typically involves the use of β-glucuronidase, often from Helix pomatia, to break the bond between the steroid and the glucuronic acid moiety. nih.govnih.govrivm.nl The sample, usually urine, is first adjusted to an optimal pH, typically around 5.2, using a buffer solution like acetate (B1210297) buffer. nih.govrivm.nl The enzyme is then added, and the mixture is incubated for an extended period, often overnight (16-20 hours), at a specific temperature, commonly 37°C, to ensure complete hydrolysis. nih.govrivm.nl Some methods have optimized this step to shorter incubation times, for instance, two hours at 50°C. nih.gov The efficiency of this enzymatic cleavage is critical for the accurate quantification of the total metabolite concentration. nih.govnih.gov
Liquid-Liquid Extraction (LLE) Procedures
Following enzymatic hydrolysis, liquid-liquid extraction (LLE) is a commonly employed technique to separate the analyte of interest from the aqueous matrix into an organic solvent. nih.govdshs-koeln.derivm.nl This method relies on the differential solubility of the compound between two immiscible liquids. nih.gov
A typical LLE procedure for stanozolol metabolites involves adjusting the pH of the hydrolyzed sample to a basic level (e.g., pH 9) and then extracting it with an organic solvent or a mixture of solvents. nih.gov A common solvent mixture used is n-hexane and butanol (e.g., in an 80:20 v/v ratio). nih.gov The mixture is vortexed or shaken to facilitate the transfer of the analyte into the organic phase and then centrifuged to separate the layers. nih.govnih.gov The organic layer containing the analyte is then collected. nih.govnih.gov This process may be repeated to improve recovery rates. nih.gov Other solvent systems, such as a combination of pentane, chloroform, and ethyl acetate, have also been utilized. nih.gov The collected organic extract is subsequently evaporated to dryness under a stream of nitrogen before being reconstituted in a solvent suitable for chromatographic analysis. nih.govnih.gov
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is another widely used and often more efficient cleanup technique compared to LLE, offering advantages such as reduced solvent consumption and higher sample throughput. rivm.nlthermofisher.comnih.gov SPE utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte, while interfering substances are washed away. thermofisher.com
For the analysis of stanozolol metabolites, various SPE cartridges are employed, including reversed-phase (e.g., C18), normal-phase (e.g., NH2 amine), and mixed-mode (e.g., Oasis MCX) sorbents. nih.govrivm.nlnih.gov The general SPE procedure involves four steps:
Conditioning: The sorbent is prepared with a solvent like methanol (B129727) followed by water or a buffer to activate the stationary phase. rivm.nlnih.govthermofisher.com
Loading: The pre-treated sample is passed through the cartridge, and the analyte adsorbs to the sorbent. rivm.nlnih.govthermofisher.com
Washing: The cartridge is washed with specific solvents to remove matrix interferences without eluting the analyte of interest. nih.govthermofisher.com
Elution: A different solvent or solvent mixture is used to desorb and collect the purified analyte. nih.govthermofisher.com
For example, a method for stanozolol and its metabolites uses an NH2 amine column for purification after an initial LLE step. nih.gov In another protocol, a mixed-mode SPE cartridge (Oasis MCX) has been shown to improve the recovery and purity of 3'-hydroxy-stanozolol. nih.gov The choice of the SPE sorbent and the solvents for washing and elution is critical for achieving high recovery and a clean extract. researchgate.net
Other Purification and Concentration Strategies
Beyond standard LLE and SPE, other strategies are employed to further purify and concentrate the sample. These can include a combination of different extraction techniques. For instance, some methods utilize a sequence of SPE and LLE to achieve a higher degree of sample cleanup. researchgate.netdshs-koeln.de After the initial extraction, the extract might be subjected to re-extraction steps at different pH values to selectively isolate the target analytes. dshs-koeln.de
Evaporation of the final extract to dryness under a stream of nitrogen gas at an elevated temperature (e.g., 55°C) is a common concentration step. nih.govrivm.nl The dried residue is then reconstituted in a small volume of a solvent compatible with the subsequent chromatographic analysis, effectively concentrating the analyte. nih.govrivm.nl Some procedures also incorporate a "dilute-and-shoot" approach, particularly for screening purposes, where the urine sample is simply diluted before direct injection into the analytical system, though this is often used for detecting conjugated metabolites directly. thermofisher.comdshs-koeln.de
Chromatographic Separation Techniques
Chromatographic separation is essential for resolving 16Beta-Hydroxy Stanozolol-d3 from other stanozolol metabolites and endogenous compounds prior to detection. sielc.comuta.edu
Liquid Chromatography (LC) Applications
Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of stanozolol and its metabolites, including this compound. nih.govnih.govresearchgate.netdshs-koeln.denih.govresearchgate.net This preference is due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization, which is often required for gas chromatography (GC). researchgate.netdshs-koeln.de
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) systems are commonly used. UPLC systems, with their smaller particle-sized columns, offer faster analysis times and improved resolution. sielc.comwaters.com
The separation is typically achieved using a reversed-phase column, such as a C18 column. dshs-koeln.de A gradient elution is commonly employed, where the composition of the mobile phase is changed over the course of the analysis to effectively separate compounds with different polarities. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govdshs-koeln.dedshs-koeln.de The specific gradient profile, flow rate, and column temperature are optimized to achieve the best separation for the target analytes. dshs-koeln.dedshs-koeln.de The use of this compound as an internal standard is crucial in LC-MS/MS analysis to compensate for any variability during sample preparation and instrumental analysis, ensuring accurate quantification. nih.govrivm.nl
Table 1: Summary of Analytical Methods for 16Beta-Hydroxy Stanozolol
| Analytical Step | Technique | Description | References |
|---|---|---|---|
| Sample Preparation | Enzymatic Hydrolysis | Cleavage of glucuronide conjugates using β-glucuronidase from Helix pomatia. Typically performed at pH 5.2 and 37°C overnight. | nih.govnih.govrivm.nl |
| Liquid-Liquid Extraction (LLE) | Extraction of the analyte from the aqueous sample into an organic solvent like a mixture of n-hexane and butanol. | nih.govnih.gov | |
| Solid-Phase Extraction (SPE) | Purification and concentration using various sorbents such as C18, NH2, or mixed-mode cartridges. | nih.govrivm.nlnih.gov | |
| Chromatography | Liquid Chromatography (LC) | Separation using HPLC or UPLC with a reversed-phase column (e.g., C18) and gradient elution with a mobile phase of water and acetonitrile/methanol containing modifiers. | nih.govdshs-koeln.dedshs-koeln.desielc.com |
| Detection | Tandem Mass Spectrometry (MS/MS) | Highly sensitive and specific detection and quantification of the analyte. | nih.govresearchgate.netnih.gov |
Gas Chromatography (GC) Applications
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), has been a foundational technique in the analysis of steroids, including stanozolol and its metabolites. However, the physicochemical properties of these compounds, particularly their low volatility and the presence of polar functional groups, necessitate derivatization prior to GC analysis to improve their chromatographic behavior. researchgate.net While GC-MS has been successfully used for the detection of stanozolol metabolites, it can be challenging due to potential matrix interferences and lower sensitivity for certain compounds. researchgate.netnih.gov
The use of deuterated internal standards like this compound is crucial in GC-MS analysis. nih.gov These standards, which have similar chemical and physical properties to the target analyte, are added to samples at a known concentration before sample preparation. aptochem.comky.gov They help to compensate for any loss of analyte during extraction and derivatization, as well as for variations in injection volume and ionization efficiency, thereby improving the accuracy and precision of quantification. nih.govaptochem.com
Recent advancements have seen the development of methods combining GC with high-resolution mass spectrometry (GC-HRMS), which enhances the specificity and sensitivity of detection, allowing for the confirmation of metabolites like 3'-hydroxy-stanozolol at very low concentrations. dshs-koeln.denih.gov
Mass Spectrometric Detection and Characterization
Mass spectrometry (MS) is an indispensable tool for the detection and structural elucidation of stanozolol metabolites. Its high sensitivity and selectivity make it the preferred method in anti-doping and toxicological screening.
Tandem Mass Spectrometry (MS/MS) Principles and Applications
Tandem mass spectrometry (MS/MS) has become the gold standard for the confirmatory analysis of stanozolol and its metabolites. rivm.nlnih.govdshs-koeln.denih.govnih.govresearchgate.netresearchgate.netdshs-koeln.denih.govresearchgate.net This technique involves multiple stages of mass analysis, typically the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process provides a high degree of structural information and specificity.
Multiple Reaction Monitoring (MRM) and Selected Reaction Monitoring (SRM) are targeted MS/MS techniques that offer exceptional sensitivity and selectivity for quantifying specific compounds in complex matrices like urine. rivm.nlnih.govnih.gov In MRM/SRM, the mass spectrometer is set to monitor one or more specific precursor-to-product ion transitions for a given analyte. nih.gov For 16beta-hydroxy stanozolol, specific MRM transitions are used for its unambiguous identification and quantification.
The use of a deuterated internal standard such as this compound is integral to reliable quantification using MRM and SRM. nih.gov By monitoring the specific MRM transitions of both the native analyte and its deuterated counterpart, any variations in the analytical process can be normalized, leading to highly accurate and precise results.
A study on the determination of stanozolol and 16β-OH-stanozolol in animal urine utilized 16β-OH-stanozolol-D3 as an internal standard with specific MRM transitions for identification and quantification. nih.gov
Table 1: Exemplary MRM Transitions for Stanozolol Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Stanozolol | 329 | 81, 107, 145 |
| 16beta-hydroxy stanozolol | 345 | 145, 327 |
| This compound | 348 | Not specified |
Note: Specific product ions can vary depending on the instrument and analytical conditions.
Precursor ion and neutral loss scans are powerful untargeted MS/MS techniques used to identify classes of compounds that share common structural features. waters.com
Precursor Ion Scanning: This method involves scanning for all parent ions that produce a specific, common fragment ion upon fragmentation. waters.com For instance, a precursor ion scan for m/z 81 has been used to identify stanozolol metabolites that retain the unmodified A- and N-rings of the parent molecule. nih.gov
Neutral Loss Scanning: This technique identifies all precursor ions that lose a specific neutral fragment during fragmentation. waters.com This is particularly useful for detecting conjugated metabolites, such as glucuronides or sulfates, which lose the conjugating group (e.g., 176 Da for glucuronic acid) upon fragmentation.
These scanning techniques have been instrumental in discovering and characterizing novel metabolites of stanozolol. nih.govnih.gov
High-Resolution Accurate Mass (HRAM) Spectrometry in Metabolomics Research
High-resolution accurate mass (HRAM) spectrometry, often performed using instruments like Orbitrap or time-of-flight (TOF) mass spectrometers, provides highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range. nih.govthermofisher.com This high mass accuracy allows for the determination of the elemental composition of an ion, which is invaluable for identifying unknown metabolites and distinguishing between isobaric interferences.
HRAM has been successfully applied to the analysis of stanozolol metabolites, including the direct detection of glucuronidated forms in urine without the need for enzymatic hydrolysis. thermofisher.com This approach simplifies sample preparation and provides a more comprehensive picture of the metabolic profile. The combination of HRAM with techniques like GC-Orbitrap MS has been shown to reduce matrix interference and achieve high sensitivity for the detection of stanozolol and its metabolites. nih.gov
Ionization Techniques for this compound (e.g., ESI, APCI)
The choice of ionization technique is critical for the successful analysis of stanozolol metabolites by LC-MS.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. researchgate.net It is commonly used for the analysis of stanozolol metabolites, often in positive ion mode, to generate protonated molecules [M+H]+. dshs-koeln.deresearchgate.net However, ESI can be susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization technique that is generally more suitable for less polar compounds. rivm.nlresearchgate.netnih.gov It is often considered to be less prone to matrix effects compared to ESI. nih.gov APCI has been successfully used in the positive ion mode for the analysis of stanozolol and its metabolites, generating protonated molecules for subsequent MS analysis. rivm.nlresearchgate.net
The use of a deuterated internal standard like this compound is essential to mitigate the potential impact of matrix effects, regardless of the ionization technique employed. nih.govnih.gov
Critical Role of Deuterated Internal Standards in Quantitative Mass Spectrometry
In the field of quantitative mass spectrometry, particularly for the analysis of biological samples, the use of stable isotope-labeled internal standards is a fundamental practice for achieving accurate and reliable results. sigmaaldrich.com Deuterated internal standards, such as this compound, are crucial for correcting variations that can arise during sample preparation and analysis. nih.govnih.gov The underlying principle is that the deuterated analog behaves almost identically to the non-labeled analyte, 16-hydroxystanozolol, throughout the entire analytical workflow, including extraction, purification, and chromatographic separation. dshs-koeln.de
The primary advantage of employing a deuterated internal standard like this compound is its ability to compensate for analyte loss during sample processing and for fluctuations in the mass spectrometer's signal. sigmaaldrich.comnih.gov Since the deuterated standard is chemically identical to the target analyte, any loss or signal suppression/enhancement experienced by the analyte is mirrored by the internal standard. dshs-koeln.de By calculating the ratio of the analyte's signal to the internal standard's signal, a more precise and accurate quantification can be obtained, as this ratio remains constant even if the absolute signals of both compounds vary. researchgate.net
The three deuterium (B1214612) atoms in this compound create a distinct mass difference from the unlabeled 16-hydroxystanozolol. This mass shift allows for their simultaneous detection and differentiation by the mass spectrometer without significant isotopic overlap, which is essential to prevent interference between the analyte and the internal standard. sigmaaldrich.com The careful selection of a deuterated internal standard is, therefore, a critical step in developing robust quantitative assays for applications such as monitoring stanozolol abuse in sports and in clinical and forensic toxicology.
Method Validation Parameters for Research Applications
Method validation is a critical process in analytical chemistry that confirms the suitability of a particular method for its intended purpose. For research applications involving the detection and quantification of this compound, a thorough validation process is necessary to ensure the data is reliable and accurate. nih.govnih.gov
Evaluation of Selectivity and Specificity
Selectivity and specificity are key validation parameters that ensure the analytical signal is exclusively from the analyte of interest, without interference from other components in the sample matrix. nih.govthermofisher.com In the analysis of this compound, this means demonstrating that the method can distinguish it from endogenous compounds in biological matrices (like urine or blood) and other structurally similar substances, including other anabolic steroids and their metabolites. nih.govresearchgate.net
To assess selectivity, blank matrix samples from various sources are analyzed to check for any interfering peaks at the retention time of the analyte and its internal standard. nih.govthermofisher.com Additionally, the method's specificity is challenged by fortifying samples with a range of potentially interfering compounds. The absence of significant peaks at the specific mass transitions monitored for this compound confirms the high selectivity of the method. For example, a study validating a method for stanozolol and its metabolites confirmed specificity by analyzing blank urine samples and ensuring no interfering peaks were observed. nih.gov
Establishment of Linearity and Calibration Curves
Linearity demonstrates that an analytical method produces results that are directly proportional to the concentration of the analyte within a specific range. This is established by creating a calibration curve, which plots the analytical signal (such as the peak area ratio of the analyte to the internal standard) against known concentrations of the analyte. nih.govnih.gov
For quantifying this compound, calibration curves are typically generated by spiking a blank biological matrix with known concentrations of the analyte and a fixed concentration of the deuterated internal standard. nih.gov The linearity is then assessed through linear regression analysis. A high coefficient of determination (R²), typically above 0.99, indicates a strong linear relationship. rivm.nl For instance, a validated method for stanozolol and its metabolites showed linearity from 0.5 to 50 ng/mL with R² values greater than 0.99. nih.gov
Table 1: Representative Calibration Curve Data This table contains simulated data for illustrative purposes.
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio |
|---|---|---|---|
| 0.5 | 15,234 | 148,987 | 0.102 |
| 1.0 | 31,056 | 150,123 | 0.207 |
| 5.0 | 154,879 | 149,567 | 1.035 |
| 10.0 | 309,123 | 148,888 | 2.076 |
| 25.0 | 775,432 | 150,345 | 5.158 |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are essential parameters that define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov The LOD is the lowest concentration that can be distinguished from background noise, typically with a signal-to-noise (S/N) ratio of 3:1. nih.gov The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, usually at an S/N ratio of 10:1. nih.gov
Determining these limits is especially important in anti-doping analysis, where very low concentrations of prohibited substances must be detected. dshs-koeln.de For methods analyzing stanozolol metabolites, the required detection capability is often in the low nanogram per milliliter (ng/mL) range. For example, one method reported an LOQ of 0.5 ng/mL for 16β-hydroxystanozolol in urine. nih.gov Another study established an LOD of 0.2 ng/mL and an LOQ of 0.5 ng/mL for stanozolol and its metabolites. researchgate.net
Assessment of Accuracy and Precision
Accuracy refers to how close a measured value is to the true value, while precision indicates the level of agreement among a series of measurements of the same sample. nih.govnih.gov Both are crucial for ensuring the reliability of quantitative data.
Accuracy is typically evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. The measured concentrations are compared to the known values, with accuracy expressed as a percentage of bias. Precision is assessed by repeatedly analyzing these QC samples on the same day (intra-day precision) and on different days (inter-day precision). nih.gov Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For bioanalytical methods, accuracy is generally expected to be within ±15% of the nominal value (±20% for the LOQ), and the RSD for precision should not exceed 15% (20% for the LOQ). researchgate.net
Table 2: Example of Accuracy and Precision Data for QC Samples This table contains simulated data based on typical acceptance criteria for illustrative purposes.
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (% Bias) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
|---|---|---|---|---|---|
| Low | 1.5 | 1.45 | -3.3 | 5.8 | 7.2 |
| Medium | 20 | 20.8 | +4.0 | 4.1 | 5.5 |
Recovery Studies and Investigation of Matrix Effects
Recovery studies are conducted to assess the efficiency of the entire sample preparation process, from extraction to the final analysis. researchgate.netbiotage.com It is determined by comparing the analytical signal of an analyte added to a biological sample before extraction with the signal of the same amount of analyte in a pure solvent. biotage.com
Matrix effects are a common issue in mass spectrometry-based bioanalysis, where co-eluting components from the sample matrix can suppress or enhance the analyte's ionization, leading to inaccurate results. researchgate.netbiotage.com These effects are investigated by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent. The use of a deuterated internal standard like this compound is vital for compensating for both recovery losses and matrix effects, as it is affected similarly to the unlabeled analyte. nih.gov A study on stanozolol and its metabolites reported extraction recoveries between 85% and 95%, with matrix effects being effectively compensated for by the use of deuterated internal standards. nih.gov
Immunoanalytical Screening Methodologies (e.g., ELISA) in Research Contexts
Immunoanalytical methods, particularly the enzyme-linked immunosorbent assay (ELISA), serve as a primary tool for the high-throughput screening of anabolic androgenic steroids like stanozolol and its metabolites in various research and regulatory contexts. These assays are valued for their speed, cost-effectiveness, and ability to process large numbers of samples. However, their application is generally for screening purposes, which necessitates confirmation by more definitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The utility of an immunoassay is fundamentally dependent on the specificity of the antibody used and its cross-reactivity with structurally related compounds.
In the context of this compound, it is crucial to understand that this deuterated molecule is synthesized for use as an internal standard in quantitative mass spectrometry analysis. rivm.nl Its purpose is to mimic the chemical behavior of the non-deuterated analyte, 16beta-hydroxy stanozolol, during sample preparation and analysis, thereby ensuring accuracy and precision in quantification. Immunoassays, which rely on antibody recognition of molecular shape and functional groups rather than mass, are not designed for the specific detection or quantification of a deuterated standard. Instead, research into immunoassays for stanozolol focuses on detecting the parent drug and its major non-deuterated metabolites.
Principles of ELISA for Stanozolol and its Metabolites
The development of an ELISA for a small molecule like stanozolol involves producing polyclonal or monoclonal antibodies that recognize its unique structure. nih.govthomastobin.com Since small molecules are not immunogenic on their own, they are first chemically linked to a larger carrier protein, such as bovine serum albumin (BSA), to create a hapten-protein conjugate that can elicit an immune response. nih.gov The resulting antibodies can then be used in a competitive ELISA format. In this setup, the antibody is immobilized on a microtiter plate, and the sample is added along with a known amount of enzyme-labeled stanozolol. The stanozolol and its metabolites in the sample compete with the labeled stanozolol for the limited antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of stanozolol-related compounds in the sample.
Research Findings and Assay Performance
Research has led to the development of sensitive ELISAs for stanozolol. For instance, one study developed two competitive ELISA systems using polyclonal antibodies raised against stanozolol haptens. The performance of these systems is summarized below. nih.gov
Table 1: Performance Characteristics of Two Stanozolol ELISA Systems
| Assay System | IC₅₀ (ng/mL) | Detection Limit (ng/mL) |
|---|---|---|
| RSA/ST-3 | 0.3 | 0.02 |
| Avidin/ST-10 | 3.9 | 0.57 |
Data sourced from a 2019 study on stanozolol-derived ELISAs. nih.gov
The IC₅₀ value represents the concentration of the analyte required to inhibit 50% of the antibody binding, indicating the assay's sensitivity. These results demonstrate the high sensitivity that can be achieved with stanozolol immunoassays. nih.gov
Cross-Reactivity in Stanozolol Immunoassays
A critical performance characteristic of any immunoassay is its cross-reactivity, which defines the extent to which the antibody binds to compounds other than the target analyte. nih.govnih.gov In the case of stanozolol, an ideal screening assay would exhibit significant cross-reactivity with its major metabolites, allowing for a broader detection window. The major metabolites of stanozolol include 3'-hydroxystanozolol (B1257409), 4beta-hydroxystanozolol, and 16beta-hydroxystanozolol. rivm.nl
Studies have shown that the cross-reactivity of stanozolol ELISAs varies significantly depending on the antibody produced and the structure of the competing steroid. One study found that their developed ELISA showed significant cross-reactivity with 3'-hydroxystanozolol but not with 83 other compounds tested, suggesting that cross-reactivity with other metabolites like 16beta-hydroxy stanozolol was negligible in that particular assay. thomastobin.com Another study reported high cross-reactivity of their stanozolol ELISA with various other 17α-methylated anabolic steroids, which could be advantageous for broad screening but also increases the risk of false-positive results that require confirmatory analysis. nih.gov
Table 2: Cross-Reactivity of RSA/ST-3 Stanozolol ELISA with Other Anabolic Steroids
| Compound | Cross-Reactivity (%) |
|---|---|
| Stanozolol | 100 |
| 17α-Methyltestosterone | 81.2 |
| Oxymetholone | 30.4 |
| Methandienone | 10.0 |
| Methyl dihydrotestosterone | 7.7 |
Data from a 2019 study. nih.gov Note: Data for 16beta-hydroxy stanozolol was not provided.
While specific cross-reactivity data for 16beta-hydroxy stanozolol is often not reported in these studies, its structural similarity to the parent compound suggests it would likely be recognized by some anti-stanozolol antibodies. The same principle would apply to this compound; the presence of three deuterium atoms does not significantly alter the molecule's three-dimensional structure and is therefore unlikely to affect antibody binding in a meaningful way.
Ultimately, immunoassays function as a preliminary screening mechanism. nih.govnih.gov A positive result from an ELISA does not confirm the presence of a specific compound but indicates the presence of a potentially prohibited substance or its metabolite. All presumptive positive samples from immunoassays must be subjected to confirmation analysis by a more specific and sensitive method, such as LC-MS/MS, where the use of this compound as an internal standard is indispensable for accurate quantification. rivm.nlnih.gov
Applications of 16beta Hydroxy Stanozolol D3 in Forensic and Anti Doping Sciences
Application as an Internal Standard in Quantitative Forensic Toxicology
In quantitative forensic toxicology, 16Beta-Hydroxy Stanozolol-d3 (B11938445) serves as an ideal internal standard for the analysis of its non-deuterated counterpart, 16β-hydroxystanozolol. nih.gov The use of stable isotope-labeled internal standards is a gold-standard practice in mass spectrometry-based quantification. sigmaaldrich.com This is because they exhibit nearly identical chemical and physical properties to the analyte of interest, but are distinguishable by their higher mass. sigmaaldrich.com
When added to a biological sample, such as urine or blood, at a known concentration prior to extraction and analysis, 16Beta-Hydroxy Stanozolol-d3 co-elutes with the endogenous 16β-hydroxystanozolol during chromatography. nih.gov This co-elution allows it to compensate for any loss of the analyte that may occur during sample preparation, extraction, and instrumental analysis. sigmaaldrich.com By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification can be achieved, which is crucial for forensic investigations where the concentration of a substance can have significant legal implications. researchgate.net
The use of deuterated standards like this compound is particularly important in complex matrices such as urine, where matrix effects can suppress or enhance the analyte signal, leading to inaccurate results. rivm.nl The internal standard experiences the same matrix effects as the analyte, thereby normalizing the response and ensuring the reliability of the quantitative data.
Role in Sports Anti-Doping Control Strategies
The fight against doping in sports relies heavily on the ability to detect prohibited substances and their metabolites with high sensitivity and specificity. This compound plays a significant, albeit indirect, role in these efforts by supporting the robust analytical methods required for stanozolol (B1681124) detection.
Detection in Routine and Confirmatory Doping Analysis Protocols
Stanozolol is a widely abused anabolic androgenic steroid in sports. nih.govresearchgate.net Its detection is complicated by its rapid and extensive metabolism, resulting in very low concentrations of the parent drug in urine. nih.gov Therefore, anti-doping laboratories focus on detecting its metabolites, with 16β-hydroxystanozolol being one of the most abundant. dshs-koeln.denih.gov
Analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for both the initial screening and subsequent confirmation of stanozolol metabolites in athletes' urine samples. rivm.nlresearchgate.net In these methods, this compound is used as an internal standard to ensure the accuracy and reliability of the results. nih.gov The presence of a deuterated internal standard is crucial for meeting the stringent validation requirements and quality control standards set by the World Anti-Doping Agency (WADA). dshs-koeln.de
The typical workflow involves adding a known amount of this compound to the urine sample, followed by enzymatic hydrolysis to cleave any conjugated metabolites, extraction, and finally, LC-MS/MS analysis. rivm.nlnih.gov The mass spectrometer is programmed to monitor specific precursor-to-product ion transitions for both the native metabolite and its deuterated internal standard, allowing for unambiguous identification and quantification.
Research on Extended Detection Windows for Stanozolol Abuse
A significant area of anti-doping research is focused on extending the window of detection for prohibited substances. For stanozolol, this involves identifying long-term metabolites that remain detectable in urine for an extended period after administration. thermofisher.comnih.gov While 16β-hydroxystanozolol is a key short-term metabolite, other metabolites have been identified that can be detected for weeks or even months after use. thermofisher.comnih.gov
Research into these long-term metabolites often utilizes deuterated standards, including potentially this compound, during method development and validation. thermofisher.comnih.gov These studies aim to understand the pharmacokinetic profile of stanozolol and its various metabolites, which is essential for establishing longer detection windows. For instance, studies have shown that certain N-glucuronide conjugates of stanozolol and its epimers can be detected up to 28 days post-administration. thermofisher.comnih.govresearchgate.net The development of sensitive analytical methods to detect these long-term metabolites at very low concentrations relies on the use of appropriate internal standards to ensure accuracy.
Residue Analysis in Food Safety and Veterinary Monitoring Programs
The use of anabolic steroids like stanozolol for growth promotion in livestock is prohibited in many countries, including the European Union. nih.govnih.gov To ensure food safety and enforce these regulations, national residue monitoring programs routinely test animal-derived products for the presence of these banned substances. nih.govresearchgate.net
16β-hydroxystanozolol is a major metabolite of stanozolol in cattle and is therefore a key target analyte in these monitoring programs. nih.govacs.org Analytical methods, typically LC-MS/MS, are used to detect and quantify residues of stanozolol and its metabolites in various animal matrices, such as urine. nih.govresearchgate.net
In this context, this compound is employed as an internal standard to ensure the accuracy and reliability of the analytical results. researchgate.net This is crucial for regulatory purposes, where false-positive or false-negative results can have significant economic and public health consequences. The use of a deuterated internal standard helps to minimize the impact of matrix effects and ensures that the analytical method meets the required performance criteria for sensitivity and precision. rivm.nl
In Vitro and In Vivo Metabolic Profiling for Novel Biomarker Discovery
Understanding the metabolic fate of stanozolol is crucial for identifying new and more effective biomarkers of its use. Metabolic profiling studies, both in vitro (using, for example, liver microsomes) and in vivo (in animal models or human excretion studies), are conducted to characterize the full range of metabolites produced. nih.govnih.gov
In these research settings, this compound can be used as a reference compound and internal standard to aid in the identification and quantification of 16β-hydroxystanozolol among a complex mixture of other metabolites. nih.gov By accurately measuring the levels of known metabolites, researchers can better understand the metabolic pathways of stanozolol and potentially identify previously unknown metabolites that could serve as long-term biomarkers. nih.gov For instance, studies have successfully identified numerous hydroxylated and conjugated metabolites of stanozolol in urine, expanding the list of potential targets for anti-doping tests. nih.gov
Pharmacokinetic Research Methodologies Utilizing Deuterated Analogs
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs like stanozolol. nih.gov Deuterated analogs, such as this compound, are valuable tools in this area of research. nih.gov
While not directly administered to study the pharmacokinetics of the parent drug, deuterated metabolites serve as critical analytical standards. researchgate.net In studies where stanozolol is administered, the subsequent analysis of biological fluids for its metabolites, including 16β-hydroxystanozolol, requires precise quantification to determine pharmacokinetic parameters like elimination half-life and clearance rate. nih.govresearchgate.net The use of this compound as an internal standard ensures the accuracy of these measurements. nih.gov
Furthermore, the principles of using deuterated compounds in pharmacokinetic research are well-established. nih.gov Deuteration can sometimes alter the metabolic profile of a drug, a phenomenon known as the "kinetic isotope effect," which can be exploited to develop drugs with improved pharmacokinetic properties. researchgate.net While this is a different application from its use as an internal standard, it highlights the broader utility of deuterated compounds in pharmaceutical and metabolic research. nih.gov
Use of Deuterated Tracers in Metabolic Fate Elucidation
The elucidation of a drug's metabolic fate is a cornerstone of pharmacology and toxicology, including the anti-doping field. Understanding how a substance like the anabolic androgenic steroid stanozolol is processed in the body is critical for identifying the most reliable analytical targets for detection. Stanozolol undergoes extensive metabolism, resulting in several hydroxylated metabolites, with 16beta-hydroxy stanozolol being one of the most prominent and long-lasting metabolites found in urine. nih.govnih.gov
The use of deuterated tracers, such as this compound, is a sophisticated strategy to study these metabolic pathways. escholarship.org While direct studies administering this compound to trace its own metabolic fate are not extensively documented in publicly available research, its primary application lies in its use as an internal standard for the quantitative analysis of the non-labeled 16beta-hydroxy stanozolol. sigmaaldrich.comclearsynth.com
In analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated standard is added to a biological sample, such as urine. sigmaaldrich.comnih.gov This standard behaves almost identically to the endogenous metabolite during sample preparation (extraction, purification) and analysis. Because it has a slightly higher mass due to the deuterium (B1214612) atoms, the mass spectrometer can distinguish it from the non-labeled metabolite. clearsynth.com By comparing the signal intensity of the target metabolite to the known concentration of the deuterated internal standard, a highly accurate and precise quantification can be achieved. clearsynth.com This is crucial for establishing the concentration of 16beta-hydroxy stanozolol, which can be an indicator of stanozolol abuse. nih.gov
The stability of the deuterium label is a critical consideration. Ideally, the deuterium atoms are placed in positions on the molecule that are not susceptible to exchange with hydrogen atoms from the surrounding environment, which could compromise the accuracy of the results. researchgate.netsigmaaldrich.com
Comparative Pharmacokinetics Across Animal Models
Before a new drug or its detection method is applied to humans, its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—is often studied in various animal models. These studies are vital for understanding the drug's behavior and for developing effective detection strategies in anti-doping science. The data gathered from animal models can help predict the window of detection for a prohibited substance in humans.
While specific comparative pharmacokinetic studies across multiple animal models using this compound as a tracer are not widely published, studies on stanozolol metabolism in single animal models, such as rats, provide valuable insights. For instance, a study involving the administration of stanozolol to rats allowed for the determination of the concentrations of stanozolol and its major metabolite, 3'-hydroxystanozolol (B1257409), in various biological matrices. nih.govresearchgate.net
In such studies, this compound would serve as an ideal internal standard for the quantification of 16beta-hydroxy stanozolol, ensuring that the measurements are accurate and comparable across different animals and species. The use of a deuterated internal standard helps to compensate for any variations in sample processing or instrument response, which is essential when comparing pharmacokinetic data. clearsynth.com
Below is a hypothetical interactive data table illustrating the type of data that could be generated in a comparative pharmacokinetic study of stanozolol metabolites in different animal models, where this compound would be used as an internal standard for the quantification of 16beta-hydroxy stanozolol.
| Animal Model | Matrix | Analyte | Mean Concentration (ng/mL or pg/mg) | Standard Deviation |
| Rat | Urine | Stanozolol | 4.34 ng/mL | 6.54 |
| Rat | Urine | 3'-hydroxystanozolol | 9.39 ng/mL | 7.42 |
| Rat | Serum | Stanozolol | 7.75 ng/mL | 3.58 |
| Rat | Serum | 3'-hydroxystanozolol | 7.16 ng/mL | 1.97 |
| Rat | Hair | Stanozolol | 70.18 pg/mg | 22.32 |
| Rat | Hair | 3'-hydroxystanozolol | 13.01 pg/mg | 3.43 |
This table is based on data from a study on stanozolol in rats and is for illustrative purposes to show how data from such studies are presented. researchgate.net
The development and application of sensitive and specific methods for the determination of stanozolol and its metabolites, such as 16beta-hydroxy stanozolol, are crucial for both in-vivo studies investigating stanozolol metabolism and for doping control. nih.govresearchgate.net The availability of deuterated internal standards like this compound is fundamental to the accuracy and reliability of these analytical methods.
Future Perspectives and Emerging Research Directions
Development of Enhanced Analytical Sensitivity and Specificity
The future of detecting stanozolol (B1681124) and its metabolites, including the use of 16-beta-Hydroxy Stanozolol-d3 (B11938445) as an internal standard, hinges on the continual improvement of analytical techniques. The primary goal is to achieve lower limits of detection (LOD) and enhance the specificity of analytical methods to confidently identify and quantify target compounds in complex biological matrices.
Emerging strategies focus on the refinement of mass spectrometry (MS) based methods. High-resolution mass spectrometry (HRMS), particularly techniques like Orbitrap MS, has already demonstrated the ability to identify novel long-term metabolites of stanozolol, such as N-glucuronides, which significantly extends the window of detection. swolverine.com Future developments will likely involve the use of even more sophisticated MS technologies to further improve sensitivity and reduce matrix interference, a common challenge in urine analysis. dshs-koeln.de
Another promising avenue is the development of novel sample preparation techniques. Solid-phase analytical derivatization (SPAD) is a hybrid technique that combines sample clean-up and derivatization into a single step, offering the potential for shorter analysis times and higher efficiency. nih.gov Further research into optimizing these and other extraction methods will be crucial for enhancing the recovery of trace-level metabolites.
The table below summarizes some of the current and emerging analytical techniques for stanozolol and its metabolites.
| Analytical Technique | Key Advantages | Future Research Focus |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution for complex mixtures. | Development of more stable and efficient derivatization reagents. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity for a wide range of metabolites, including direct analysis of conjugated metabolites. researchgate.net | Further improvements in ionization efficiency and reduction of matrix effects. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements enabling the identification of unknown metabolites and reducing false positives. swolverine.comthermofisher.com | Application of advanced HRMS techniques for comprehensive metabolite profiling. |
| Solid-Phase Analytical Derivatization (SPAD) | Combines sample clean-up and derivatization, potentially reducing analysis time and improving efficiency. nih.gov | Optimization of SPAD protocols for a broader range of steroid metabolites. |
Exploration of Minor and Novel Biotransformation Products of Stanozolol
A critical area of ongoing research is the comprehensive characterization of stanozolol's metabolic pathways to identify previously unknown or minor metabolites. The discovery of long-term metabolites is of particular importance as it can significantly extend the detection window for stanozolol abuse.
Recent studies have successfully identified a multitude of phase I and phase II metabolites of stanozolol that were previously unreported. dshs-koeln.de One study, utilizing a novel HPLC-MRM strategy, identified 27 phase I and 21 phase II metabolites, with 13 phase I and 14 phase II metabolites being newly discovered. dshs-koeln.de Among these, several were detectable for over 15 days post-administration, highlighting their potential as long-term markers. dshs-koeln.de
Furthermore, research has shed light on the importance of N-glucuronide and sulfate (B86663) conjugates of stanozolol. researchgate.nethpst.cz The detection of 17-epistanozolol-N-glucuronide has been shown to extend the detection window up to 28 days. thermofisher.comresearchgate.net Future research will likely focus on:
In-depth investigation of sulfation pathways: While glucuronidation is a well-studied conjugation pathway, the role of sulfation in stanozolol metabolism is less understood and presents a promising area for discovering new long-term metabolites. hpst.cz
Characterization of di- and tri-hydroxylated metabolites: While mono-hydroxylated metabolites like 16-beta-Hydroxy Stanozolol are well-known, further exploration of metabolites with multiple hydroxylations could reveal even longer-lasting markers. nih.gov
Utilizing advanced analytical platforms: The combination of HRMS with sophisticated data mining tools will be instrumental in identifying and structurally elucidating these novel metabolites from complex biological samples.
The following table lists some of the key classes of stanozolol metabolites and their significance in doping control.
| Metabolite Class | Examples | Significance |
| Mono-hydroxylated Metabolites | 16β-Hydroxy Stanozolol, 3'-Hydroxy Stanozolol, 4β-Hydroxy Stanozolol | Well-established markers for stanozolol abuse. dshs-koeln.de |
| N-Glucuronide Conjugates | 17-epistanozolol-N-glucuronide | Long-term metabolite, detectable for up to 28 days. thermofisher.comresearchgate.net |
| Sulfate Conjugates | Various O- and N-sulfates | Potential additional markers for stanozolol misuse. hpst.cz |
| Newly Identified Phase I & II Metabolites | Various hydroxylated and conjugated forms | Extend the overall understanding of stanozolol biotransformation and may offer new detection targets. dshs-koeln.de |
Advanced Approaches for Isotopic Tracer Studies in Metabolic Research
Isotopically labeled compounds, such as 16-beta-Hydroxy Stanozolol-d3, are indispensable tools in metabolic research. While their primary use is as internal standards for accurate quantification, advanced isotopic tracer studies offer deeper insights into the pharmacokinetics and biotransformation of drugs like stanozolol.
Future research in this area is moving beyond the simple use of deuterated standards towards more sophisticated labeling strategies. These include:
Stable Isotope Labeling in combination with high-resolution mass spectrometry (SIL-MS): This powerful technique allows for the tracing of metabolic pathways and the identification of previously unknown metabolites by tracking the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) from labeled precursors into downstream metabolites. nih.gov
Two-dimensional isotopic labeling: This novel strategy involves the use of two unique isotopic derivatizations on a single molecule to induce distinct isotopic shifts, enabling more precise characterization of steroid isomers. researchgate.net
In vivo administration of isotopically labeled stanozolol: Such studies can provide invaluable data on the formation, distribution, and excretion of various metabolites in a physiological setting, helping to validate findings from in vitro experiments.
These advanced techniques will enable researchers to:
Elucidate complex metabolic networks.
Quantify metabolic fluxes through different pathways.
Discover novel biotransformation products with greater confidence.
Integration of Omics Technologies in Stanozolol Metabolomics Research
Metabolomics, the large-scale study of small molecules within a biological system, is a rapidly growing field with significant potential for anti-doping research. The integration of metabolomics with other "omics" technologies, such as proteomics and transcriptomics, offers a holistic view of the biological response to stanozolol administration.
Future research will likely focus on applying untargeted metabolomics approaches to identify novel biomarkers of stanozolol use. nih.govfrontiersin.org This involves comparing the metabolic profiles of individuals who have taken stanozolol with those who have not, to identify specific metabolic signatures associated with doping. This approach has the potential to uncover biomarkers that are not direct metabolites of the drug itself but are indicative of its physiological effects. frontiersin.org
Key future directions include:
Biomarker Discovery: Identifying unique metabolic fingerprints that can serve as indirect markers of stanozolol abuse. youtube.comersnet.org
Pathway Analysis: Understanding the broader metabolic perturbations caused by stanozolol to gain insights into its mechanisms of action and potential long-term health consequences.
Personalized Metabolomics: Investigating inter-individual variations in stanozolol metabolism to better understand differences in detection windows and susceptibility to adverse effects.
Development of Certified Reference Materials for Global Research Initiatives
The availability of high-quality, certified reference materials (CRMs) is fundamental for ensuring the accuracy, comparability, and traceability of analytical results across different laboratories worldwide. nih.gov For a compound like 16-beta-Hydroxy Stanozolol-d3 and other stanozolol metabolites, CRMs are essential for method validation, calibration, and quality control.
While some reference materials for anabolic steroids and their metabolites are available, there is a continuous need for the development of new CRMs, particularly for newly identified long-term metabolites. nih.govisotope.com International collaborations between national metrology institutes, anti-doping organizations, and research laboratories are crucial for this endeavor.
Future initiatives in this area will likely focus on:
Production of CRMs for novel metabolites: As new long-term metabolites of stanozolol are discovered and validated, there will be a corresponding need to produce and certify them as reference materials.
Development of matrix-based CRMs: These materials, which consist of a biological matrix (e.g., urine) containing a certified concentration of the analyte, are invaluable for assessing the entire analytical procedure, including extraction efficiency. nih.gov
Global harmonization of reference standards: Ensuring that CRMs are produced and certified according to internationally recognized standards (e.g., ISO 17034) is essential for achieving global consistency in anti-doping analysis. thermofisher.com The efforts of organizations like the World Anti-Doping Agency (WADA) and the International Testing Agency (ITA) are central to promoting these global standards. wada-ama.orgita.sportnih.gov
The development and dissemination of these CRMs will be a critical step in strengthening the global anti-doping framework and ensuring a level playing field for all athletes.
Q & A
Q. Q1. What analytical techniques are most effective for characterizing 16β-Hydroxy Stanozolol-d3 in biological matrices?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards is the gold standard for quantifying 16β-Hydroxy Stanozolol-d3 in complex matrices like urine or blood. The deuterium labeling (D3) reduces matrix effects and improves ionization efficiency . Key parameters include:
- Column: C18 reversed-phase (e.g., 2.1 × 50 mm, 1.7 µm).
- Ionization: Positive electrospray (ESI+).
- Transitions: Monitor m/z 347.51 → 81.1 (quantifier) and 347.51 → 95.1 (qualifier) .
Calibration curves should use isotopically labeled analogs to correct for recovery variations (e.g., 70–120% acceptable range) .
Q. Q2. How does the diastereomeric mixture of 16β-Hydroxy Stanozolol-d3 impact chromatographic resolution?
Answer: The presence of diastereomers (e.g., 2’H- and 1’H-androstano configurations) necessitates chiral chromatography or high-resolution MS for separation. For example:
- Chiral column: Cyclobond I 2000 (β-cyclodextrin).
- Mobile phase: Methanol:ammonium acetate (10 mM, pH 6.8) in a 70:30 ratio .
Failure to resolve diastereomers may lead to overestimation of metabolite concentrations in doping analyses .
Advanced Research Questions
Q. Q3. What metabolic pathways of stanozolol require the use of 16β-Hydroxy Stanozolol-d3 as a reference standard?
Answer: 16β-Hydroxy Stanozolol-d3 is critical for tracing Phase I hydroxylation pathways in human and animal models. Key applications include:
- In vivo studies: Identifying 16β-hydroxylation as a major metabolic route in liver microsomes, with CYP3A4 as the primary enzyme .
- Doping control: Differentiating endogenous steroids from synthetic analogs via isotopic pattern recognition (D3 vs. H) .
Methodological note: Use deuterated solvents (e.g., D2O) to avoid proton exchange artifacts during sample preparation .
Q. Q4. How can researchers address discrepancies in reported molecular weights of 16β-Hydroxy Stanozolol-d3 across studies?
Answer: Discrepancies arise from inconsistent diastereomer ratios or isotopic purity. For example:
Verify isotopic enrichment via nuclear magnetic resonance (NMR) or high-resolution MS.
Standardize synthesis protocols to ensure >98% deuterium incorporation at the 16β position .
Cross-validate against certified reference materials (e.g., TRC-H953552) .
Q. Q5. What experimental designs are optimal for stability studies of 16β-Hydroxy Stanozolol-d3 under varying storage conditions?
Answer: Stability is temperature- and matrix-dependent. Recommended protocols:
- Short-term stability: Assess degradation at 4°C, 25°C, and 37°C over 72 hours in plasma/urine.
- Long-term stability: Store at -20°C with desiccants; monitor degradation products (e.g., 3’-Hydroxystanozolol) via LC-MS every 6 months .
Critical parameters: - pH stability: Degrades rapidly at pH >8.0.
- Light sensitivity: Use amber vials to prevent photodegradation .
Data Contradiction Analysis
Q. Q6. How should researchers interpret conflicting data on the cytotoxicity of 16β-Hydroxy Stanozolol-d3?
Answer: Contradictions arise from assay variability (e.g., MTT vs. LDH assays) and cell line differences. For instance:
Normalize data to vehicle controls and include multiple cytotoxicity endpoints.
Use deuterium-specific probes to distinguish compound effects from isotopic artifacts .
Methodological Best Practices
Q. Table 1: Key Parameters for Validating 16β-Hydroxy Stanozolol-d3 Assays
| Parameter | Acceptable Range | Evidence Source |
|---|---|---|
| Linearity (R²) | ≥0.990 | |
| LOD | 0.1 ng/mL | |
| LOQ | 0.5 ng/mL | |
| Intra-day precision | ≤15% RSD | |
| Storage stability | ≥6 months at -20°C |
Synthesis and Purification Challenges
Q. Q7. What are the limitations of current synthetic routes for 16β-Hydroxy Stanozolol-d3?
Answer: Synthesis often yields mixed diastereomers (e.g., 16β/16α) due to steric hindrance during hydroxylation. Key issues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
